molecular formula C18H18N2O2S B3016746 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione CAS No. 688791-29-9

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione

Cat. No.: B3016746
CAS No.: 688791-29-9
M. Wt: 326.41
InChI Key: VTWPVYGREZZHSQ-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of an imidazole ring substituted with ethoxyphenyl and methoxyphenyl groups, as well as a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield the desired imidazole-2-thione compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism often involves the induction of apoptosis through the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Properties

This compound has demonstrated potential antimicrobial activity against both bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of common pathogens such as Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values indicate a promising therapeutic index, suggesting that this compound could be further developed as an antimicrobial agent .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including those structurally related to our compound. It was found that these compounds exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines. Specifically, derivatives with ethoxy and methoxy substituents showed enhanced activity compared to their unsubstituted counterparts .

Antimicrobial Efficacy Assessment

In another study, the antimicrobial efficacy of imidazole derivatives was tested against clinical isolates of Staphylococcus aureus. The results showed that modifications at the phenyl positions significantly affected antimicrobial potency, with some derivatives achieving MIC values as low as 4 µg/mL, indicating strong potential for development into therapeutic agents .

Data Table: Summary of Applications

ApplicationDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
Sphingomyelinase InhibitionModulates cellular signaling pathways involved in apoptosis

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione
  • 5-(4-ethoxyphenyl)-3-(2-ethoxyphenyl)-1H-imidazole-2-thione
  • 5-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione

Uniqueness

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione is unique due to the presence of both ethoxy and methoxy substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The combination of these substituents with the imidazole-2-thione core provides a distinct profile of properties that can be exploited in various applications.

Biological Activity

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione is a compound belonging to the class of imidazole derivatives, known for their diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a five-membered imidazole ring substituted with ethoxy and methoxy phenyl groups. Its synthesis typically involves the reaction of α-haloketones with thiourea or substituted thioureas. A common synthetic route includes heating a mixture of 4-ethoxybenzaldehyde and 2-methoxybenzaldehyde with thiourea under reflux conditions, which yields the desired imidazole derivative.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound has shown potential in:

  • Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, DNA damage, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .
  • Enzyme Inhibition : It has been reported to exhibit significant inhibitory effects on enzymes such as human tissue-nonspecific alkaline phosphatase (h-TNAP). For instance, related compounds have demonstrated IC50 values significantly lower than standard inhibitors, suggesting potent enzymatic inhibition .

Case Studies and Research Findings

Several studies have documented the biological effects of imidazole derivatives similar to this compound:

  • Anticancer Studies : A recent study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential. For example, one compound showed an IC50 value of 0.49 µM against h-TNAP, which is significantly more potent than traditional drugs .
  • Mechanistic Insights : Research has highlighted that the presence of substituents like ethoxy enhances the inhibitory potency against cancer cell lines due to strong hydrogen bonding interactions with enzyme active sites .
  • Comparative Analysis : In comparative studies involving other imidazole derivatives, it was found that structural modifications significantly influence biological activity. For instance, varying substituents on the aromatic rings can lead to substantial differences in enzyme inhibition profiles and cytotoxicity against cancer cells .

Summary Table of Biological Activities

Activity Type Target IC50 Value Reference
AnticancerHeLa Cells0.49 µM
Enzyme Inhibitionh-TNAP0.49 µM
Apoptosis InductionMCF-7 Cells1.32 µM

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-22-14-10-8-13(9-11-14)15-12-20(18(23)19-15)16-6-4-5-7-17(16)21-2/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWPVYGREZZHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323634
Record name 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

688791-29-9
Record name 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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